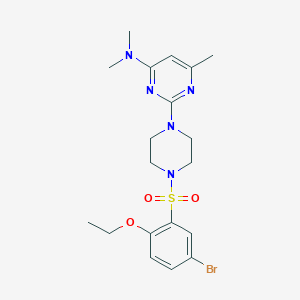

![molecular formula C24H24ClN7O2 B3414239 7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 946314-87-0](/img/structure/B3414239.png)

7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a triazolopyrimidine ring, and a phenyl ring . The presence of these functional groups suggests that this compound could have interesting biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and triazolopyrimidine rings would give the molecule a rigid, cyclic structure, while the acetyl and ethoxy groups would add flexibility .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, while the acetyl group could be involved in acylation or deacylation reactions .Scientific Research Applications

Anticancer Agents

The 1,2,3-triazole skeleton, which is a part of these compounds, is a valuable building block for the discovery of new promising anticancer agents . The molecular structure of the synthesized anticancer drug was characterized by means of quantum chemical methods .

Nonlinear Optics

The compound 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one has potential applications in nonlinear optics, confirmed by second and third harmonic generation studies at five different characteristic wavelengths . The static and dynamic polarizability are found to be many-fold higher than that of urea .

Antiviral Agents

Heterocyclic compounds, such as these, are gaining importance in the field of medicinal chemistry because of the broad spectrum of their physiological activities . They have shown antiviral properties toward various viruses including herpes simplex virus 1, 2 (HSV-1, HSV-2), influenza A virus (IAV), hepatitis A, B, C viruses (HAV, HBV, and HCV), respiratory syncytial virus (RSV), bovine viral diarrhea virus (BVDV), rotavirus A (RVA), human adenovirus type 7 (HAdV7), Coxsackieviruses B4, B5 (CV-B4, CV-B5), Junin virus (JUNV), Epstein–Barr virus (EBV), tobacco mosaic virus (TMV), flavivirus, feline coronavirus (FCoV), feline herpes virus (FHV), vesicular stomatitis virus (VSV), human immunodeficiency virus (HIV), human cytomegalovirus (HCV), varicella zoster virus (VZV), vaccinia virus, tick-borne encephalitis virus (TBEV) that have been explored during the past two decades .

Antitubercular Agents

Some derivatives of these compounds have been synthesized as antitubercular agents against H37Rv strain Mycobacterium tuberculosis .

Hypotensive Effect

Compounds similar to these have been selected for clinical development based on their hypotensive effect in rat, cat, and dog .

Inotropic Effect

Some derivatives have shown potent inotropic effect in rat heart .

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Compounds with similar structures have been found to exhibit antitumor activities . These compounds are being evaluated for their potential use in cancer treatment.

Mode of Action

It is believed to interact with its targets, leading to changes that inhibit the growth of cancer cells

Biochemical Pathways

It is likely that it interferes with the pathways that regulate cell growth and proliferation, given its potential antitumor activity .

Result of Action

It is believed to inhibit the growth of cancer cells, which could potentially lead to a reduction in tumor size .

Safety and Hazards

properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN7O2/c1-2-34-20-9-7-19(8-10-20)32-24-22(28-29-32)23(26-16-27-24)31-13-11-30(12-14-31)21(33)15-17-3-5-18(25)6-4-17/h3-10,16H,2,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDSOQFHBXJVOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)Cl)N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3414157.png)

![4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B3414173.png)

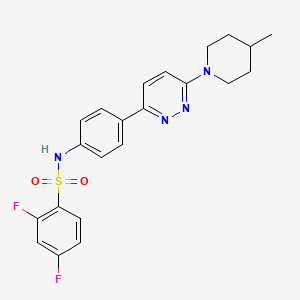

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B3414178.png)

![2,4-difluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3414187.png)

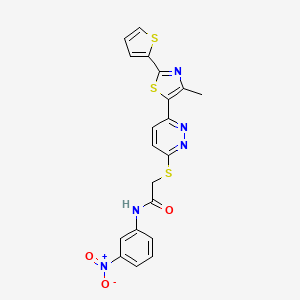

![N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B3414193.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-phenylethyl)propanamide](/img/structure/B3414215.png)

![2-(4-chlorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3414221.png)

![(3-chlorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3414223.png)

![7-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3414233.png)

![1-(2,5-difluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B3414245.png)

![1-(2-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B3414251.png)